1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine
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Overview
Description
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C10H16N2O It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methyl group at the 4-position, along with a propan-1-amine side chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-4-methylpyridine.
Alkylation: The pyridine ring is alkylated at the 3-position using a suitable alkylating agent, such as propylamine, under basic conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application being studied.
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)propan-2-amine: Similar structure but lacks the methoxy group.
1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: 1-(6-Methoxy-4-methylpyridin-3-yl)propan-1-amine is unique due to the presence of both methoxy and methyl groups on the pyridine ring, along with the propan-1-amine side chain. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(6-methoxy-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-9(11)8-6-12-10(13-3)5-7(8)2/h5-6,9H,4,11H2,1-3H3 |
InChI Key |
KSFLGXRGHPFFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)OC)N |
Origin of Product |
United States |
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